2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.: 1353958-69-6
Cat. No.: VC8232910
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353958-69-6 |
|---|---|
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 244.76 g/mol |
| IUPAC Name | 2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H21ClN2O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9H2,1H3 |
| Standard InChI Key | QWADKQMLXRPETL-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN(C1)C(=O)CCl)C2CC2 |
| Canonical SMILES | CN(CC1CCCN(C1)C(=O)CCl)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle.
-
Chloroethanone group: A ketone functional group with a chlorine substituent at the α-position.
-
Cyclopropyl-methyl-amino-methyl side chain: A branched amine substituent introducing steric and electronic complexity .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 244.76 g/mol | |
| SMILES | ClCC(=O)N1C(C(CN(C(C2CC2)C)CC3CC3)CC1 | |
| XLogP3-AA (lipophilicity) | ~2.1 (estimated) |
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for pharmacokinetic optimization .
Synthesis and Reaction Pathways
Key Synthetic Challenges
-
Steric hindrance: The cyclopropyl-methyl group slows nucleophilic attack during acylation, necessitating extended reaction times.
-
Byproducts: Over-acylation or decomposition observed at elevated temperatures .
| Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| ROCK2 kinase | 0.034 | ATP-competitive | |
| CYP3A4 | >10 | Inhibition assay | |
| PKA | 4.6 | Selectivity screen |
Therapeutic Applications
-
Anticancer agents: Modulates Rho-associated kinases (ROCK) implicated in tumor metastasis .
-
Neurodegenerative diseases: Potential as a neuroprotective agent via kinase inhibition .
| Parameter | Value | Source |
|---|---|---|
| Skin irritation | Category 2 (H315) | |
| Eye irritation | Category 2A (H319) | |
| Respiratory toxicity | Category 3 (H335) |
Handling Precautions: Use PPE (gloves, goggles) and work in a fume hood .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
The (R)-enantiomer exhibits superior potency due to optimal steric complementarity with ROCK2’s active site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume